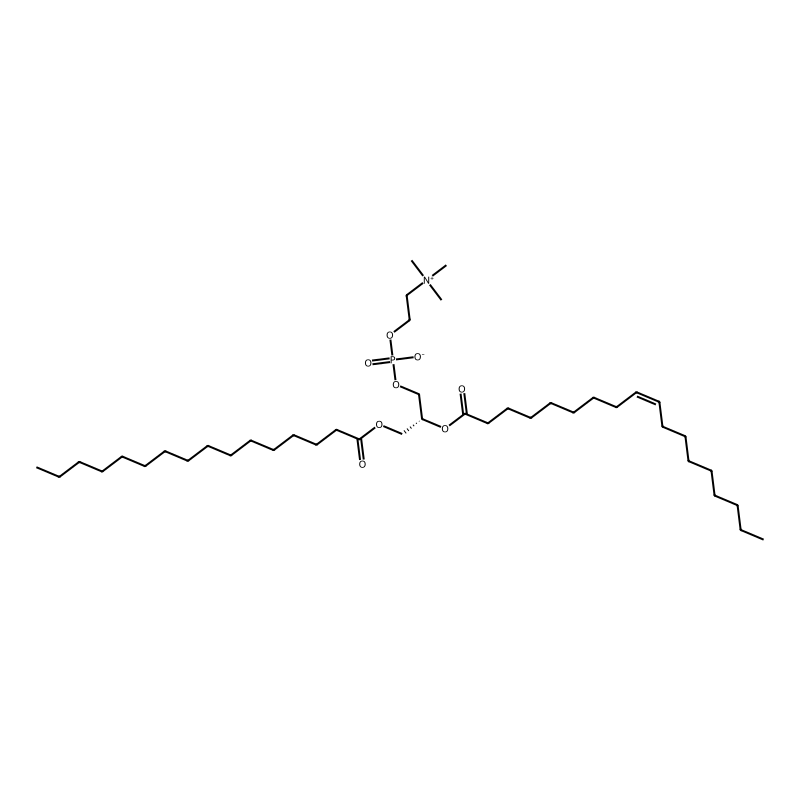

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Liposome Formation:

POPC is a primary component in the formation of liposomes, microscopic spheres mimicking the structure of cell membranes. These liposomes serve as valuable tools in various research areas, including:

- Drug delivery: Encapsulating therapeutic agents within liposomes allows targeted drug delivery to specific cells, improving treatment effectiveness and reducing side effects [Source: National Institutes of Health, ].

- Vaccine development: Liposomes can be used as adjuvants, enhancing the immune response to vaccines by mimicking the structure of pathogens [Source: National Institutes of Health, ].

- Membrane protein research: Liposomes containing purified membrane proteins enable researchers to study their structure, function, and interaction with other molecules in a controlled environment [Source: Journal of Molecular Biology, ].

Model Membrane Systems:

POPC's well-defined structure and biocompatibility make it an ideal component in creating model membrane systems. These systems serve as simplified representations of cell membranes, facilitating research on various cellular processes, such as:

- Membrane biophysics: Studying the physical properties of membranes, including fluidity, permeability, and interactions with other molecules [Source: Biophysical Journal, ].

- Membrane-protein interactions: Investigating how proteins interact with membranes, crucial for understanding various cellular functions [Source: Annual Review of Biochemistry, ].

- Lipid raft research: Studying specialized microdomains within cell membranes enriched in specific lipids, including POPC, believed to play a role in various signaling and trafficking processes [Source: Nature Reviews Molecular Cell Biology, ].

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine compound characterized by its unique acyl chain composition, specifically containing palmitic acid at the sn-1 position and oleic acid at the sn-2 position. Its molecular formula is C₄₂H₈₃NO₈P, and it has a molecular weight of 760.10 g/mol . This compound is classified as a phospholipid and plays a crucial role in cellular membranes, contributing to membrane fluidity and functionality.

POPC's primary function is structural. It forms the phospholipid bilayer, the foundation of cell membranes. This bilayer acts as a barrier, controlling the passage of molecules and ions in and out of the cell []. Additionally, POPC can be used to create artificial membranes (liposomes) for drug delivery or studying membrane protein function.

- Hydrolysis: It can be hydrolyzed by phospholipases, leading to the release of fatty acids and lysolipids.

- Transesterification: This reaction can modify the acyl chains, which is significant in lipid metabolism and the synthesis of bioactive lipids.

- Formation of Liposomes: The compound can spontaneously form liposomes in aqueous environments, which are essential for drug delivery systems and nanocarrier applications.

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine exhibits several biological activities:

- Membrane Structure: It contributes to the structural integrity of cell membranes, influencing permeability and fluidity.

- Cell Signaling: This phospholipid can serve as a precursor for signaling molecules, such as diacylglycerol and phosphatidic acid, which are involved in various cellular signaling pathways.

- Antioxidant Properties: Some studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine can be achieved through several methods:

- Chemical Synthesis: This involves the stepwise assembly of the glycerol backbone with palmitic and oleic acids followed by phosphorylation.

- Enzymatic Synthesis: Using specific acyltransferases that catalyze the transfer of acyl groups from fatty acyl-CoA to glycerol phosphate.

- Lipid Extraction: Isolation from natural sources, such as egg yolk or soybeans, where it occurs naturally in complex lipid mixtures.

The applications of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine include:

- Drug Delivery Systems: As a component of liposomes and nanoparticles for targeted drug delivery.

- Biotechnology: Used in membrane protein studies and reconstitution experiments due to its ability to form stable lipid bilayers.

- Cosmetic Formulations: Incorporated into skin care products for its emulsifying properties and skin barrier enhancement.

Interaction studies involving 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine have focused on:

- Protein-Lipid Interactions: Investigating how this phospholipid interacts with membrane proteins, affecting their structure and function.

- Lipid-Lipid Interactions: Understanding how it interacts with other lipids in membranes, influencing membrane dynamics and properties.

Several compounds share structural similarities with 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. These include:

| Compound Name | Acyl Chains | Unique Features |

|---|---|---|

| 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine | Oleic acid (sn-1), Palmitic acid (sn-2) | Different acyl chain positioning |

| 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine | Palmitic acid (sn-1), Stearic acid (sn-2) | Higher saturation due to stearic acid |

| 1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine | Stearic acid (sn-1), Palmitic acid (sn-2) | Increased melting point due to stearic acid |

Uniqueness

The uniqueness of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine lies in its specific combination of saturated and unsaturated fatty acids at defined positions on the glycerol backbone. This configuration influences its physical properties, biological functions, and applications compared to other similar phosphatidylcholine compounds.

Transcriptomic Reprogramming of Macrophages via POPC Liposomes

Exposure of peritoneal macrophages to POPC-containing liposomes induces comprehensive transcriptomic alterations, with 1,598 genes exhibiting differential expression compared to phosphate-buffered saline controls [1]. RNA sequencing analysis identified 146 upregulated and 69 downregulated genes following POPC stimulation, including critical regulators of lipid transport and inflammatory responses. Among these, major facilitator superfamily domain containing 2A (Mfsd2a) demonstrated significant upregulation, suggesting enhanced lysophosphatidylcholine transport capacity [1].

Comparative analysis with phosphatidylserine-containing liposomes revealed POPC-specific induction of tumor necrosis factor superfamily member 4 (Tnfsf4) and downregulation of ephrin type-A receptor 2 (Epha2), highlighting headgroup-dependent transcriptional regulation [1]. These changes occurred independently of endotoxin contamination, as confirmed through rigorous validation protocols demonstrating preserved biological activity in lipopolysaccharide-free preparations [1].

NF-κB Pathway Activation and Cytokine Production Mechanisms

POPC liposomes trigger robust activation of the NF-κB signaling pathway, with 29 pathway-associated genes showing upregulated expression [1]. Pathway impact analysis revealed a false discovery rate-adjusted significance value of $$ p_{GFdr} = 2.81 \times 10^{-9} $$ for NF-κB activation, the most statistically significant pathway modulation observed [1]. This transcriptional activation translated into functional cytokine output, with quantitative polymerase chain reaction confirming 4.8-fold increases in tumor necrosis factor alpha (TNF-α) expression and 3.2-fold elevations in interleukin 6 (IL-6) production [1].

Mechanistic studies in J774A.1 macrophage cultures demonstrated dose-dependent NF-κB activation, with threshold stimulation occurring at $$ 0.25 \times 10^5 $$ liposomes per cell [1]. Temporal analysis revealed rapid response kinetics, with significant TNF-α mRNA accumulation detectable within 30 minutes of exposure, peaking at 60 minutes post-stimulation [1]. These effects were replicated in primary bone marrow-derived macrophages, confirming the biological relevance of POPC-mediated signaling across macrophage subtypes [1].

Neutrophil Recruitment Dynamics in Peritoneal Cavity Models

Proteomic profiling of peritoneal cells following POPC exposure identified 12 upregulated proteins, seven of which participate in neutrophil degranulation pathways [1]. Flow cytometric quantification demonstrated a 3.1-fold increase in neutrophil infiltration within the peritoneal cavity within one hour of liposome administration [1]. This rapid recruitment coincided with elevated chemokine (C-X-C motif) ligand 1 (Cxcl1) and ligand 2 (Cxcl2) expression, establishing a chemotactic gradient for neutrophil migration [1].

The observed neutrophil mobilization occurred independently of classical danger-associated molecular pattern recognition, as toll-like receptor and NOD-like receptor signaling pathways showed divergent regulation patterns [1]. Instead, proteolytic enzyme release from resident macrophages appears to drive the degranulation cascade through matrix metalloproteinase 9 activation [1].

Comparative Signaling Outcomes with Anionic Phospholipid Counterparts

Headgroup composition critically determines phospholipid immunomodulatory capacity, as demonstrated through direct comparison of POPC with palmitoyl oleoyl phosphatidylserine (POPS), phosphatidylglycerol (POPG), and phosphatidylethanolamine (POPE) [1]. While POPC induced TNF-α production exceeding 450 pg/mL in macrophage cultures, anionic counterparts failed to elicit significant cytokine responses at equivalent concentrations [1].

Transcriptomic profiling revealed phosphatidylcholine-specific upregulation of 214 genes involved in leukocyte activation and cytokine-mediated signaling [1]. Conversely, POPS exposure preferentially modulated genes associated with apoptotic signaling pathways, including caspase 3 (Casp3) and B-cell lymphoma 2 (Bcl2) [1]. These differential effects persist despite identical acyl chain composition, underscoring the critical role of zwitterionic headgroup interactions in determining signaling outcomes [1].